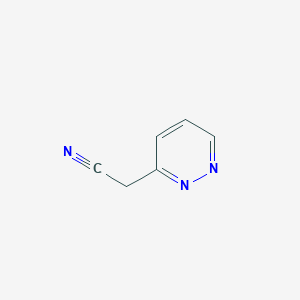

2-(Pyridazin-3-YL)acetonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-pyridazin-3-ylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3/c7-4-3-6-2-1-5-8-9-6/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPJOPCDICFIYGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Route Design

Direct Synthesis Approaches to 2-(Pyridazin-3-YL)acetonitrile

Direct synthesis methods aim to introduce the acetonitrile (B52724) group onto a pre-formed pyridazine (B1198779) ring. These approaches are often favored for their efficiency and atom economy.

A cornerstone of C-C bond formation, carbanion-mediated reactions involve the generation of a nucleophilic acetonitrile anion, which then attacks an electrophilic pyridazine derivative.

A plausible and widely utilized strategy for the synthesis of arylacetonitriles involves the nucleophilic aromatic substitution of a halo-aromatic compound with an acetonitrile carbanion. In the context of this compound, this would involve the reaction of 3-chloropyridazine (B74176) with the anion of acetonitrile.

The reaction is initiated by the deprotonation of acetonitrile using a strong base, such as sodium amide or lithium diisopropylamide (LDA), to generate the highly nucleophilic cyanomethyl anion (⁻CH₂CN). This anion then attacks the electron-deficient C3 position of 3-chloropyridazine, displacing the chloride leaving group.

While a specific literature procedure for the parent this compound via this exact route is not extensively detailed, the synthesis of analogous structures supports its feasibility. For instance, the preparation of 2-(6-chloro-pyridazin-3-yl)-2-phenylacetonitrile demonstrates the reactivity of the chloropyridazine core towards carbanionic species. bldpharm.comchemicalbook.com

Table 1: Key Reactants in Deprotonation-Driven Arylation

| Reactant | Role |

| 3-Chloropyridazine | Electrophilic aromatic substrate |

| Acetonitrile | Carbanion precursor |

| Strong Base (e.g., NaNH₂) | Deprotonating agent |

The mechanism of the base-catalyzed C-arylation of 3-chloropyridazine with acetonitrile proceeds via a nucleophilic aromatic substitution (SNAr) pathway. This mechanism is characteristic of electron-deficient aromatic and heteroaromatic systems.

The key steps of the mechanism are:

Deprotonation: A strong base abstracts a proton from acetonitrile, forming a resonance-stabilized carbanion.

Nucleophilic Attack: The cyanomethyl anion attacks the C3 position of the 3-chloropyridazine ring. This position is activated towards nucleophilic attack by the electron-withdrawing effect of the adjacent nitrogen atoms in the pyridazine ring. This attack forms a temporary, negatively charged intermediate known as a Meisenheimer complex.

Chloride Elimination: The Meisenheimer complex rearomatizes by expelling the chloride ion, which is a good leaving group. This step is typically the rate-determining step of the reaction.

A related and well-documented approach involves the reaction of halopyridazines with substituted acetonitriles, such as phenylacetonitrile (B145931). This method leads to the formation of α-aryl-α-pyridazinylacetonitriles, which are valuable derivatives.

For example, the synthesis of 2-(6-chloro-pyridazin-3-yl)-2-phenylacetonitrile has been reported. bldpharm.comchemicalbook.com In this synthesis, 3,6-dichloropyridazine (B152260) reacts with phenylacetonitrile in the presence of a base. The base deprotonates the benzylic proton of phenylacetonitrile, which is more acidic than the methyl protons of acetonitrile due to the additional resonance stabilization provided by the phenyl ring. The resulting carbanion then displaces one of the chlorine atoms on the pyridazine ring. The regioselectivity of this reaction (attack at the 3-position) is governed by the electronic properties of the pyridazine ring.

While less common, another potential synthetic route could involve the use of pyridazinyl acetate (B1210297) derivatives as precursors. This strategy would entail the conversion of the ester functionality of a pyridazinyl acetate into a nitrile group.

Carbanion-Mediated C-Arylation Reactions

Synthesis of Chemically Modified this compound Derivatives

The synthesis of chemically modified derivatives of this compound allows for the exploration of structure-activity relationships and the fine-tuning of the molecule's properties. Modifications can be introduced at several positions, including the pyridazine ring and the α-position of the acetonitrile moiety.

The synthesis of 2-(4-methylphenyl)-2-pyridazin-3-ylacetonitrile is a documented example of an α-substituted derivative, which has been investigated for its potential as an antiulcer agent. molaid.com The synthesis of this compound likely follows a similar carbanion-mediated arylation pathway, using 2-(p-tolyl)acetonitrile as the nucleophile precursor.

Furthermore, derivatives with substitutions on the pyridazine ring are also of interest. The commercially available 2-(6-chloropyridazin-3-yl)acetonitrile (B3332591) serves as a versatile intermediate for further functionalization. chemscene.com The chlorine atom at the 6-position can be displaced by various nucleophiles, allowing for the introduction of a wide range of substituents.

Table 2: Examples of Chemically Modified this compound Derivatives

| Compound Name | Modification | Reference |

| 2-(4-Methylphenyl)-2-pyridazin-3-ylacetonitrile | α-substitution with a p-tolyl group | molaid.com |

| 2-(6-Chloropyridazin-3-yl)acetonitrile | Substitution at the 6-position of the pyridazine ring with chlorine | chemscene.com |

| 2-(6-Chloropyridazin-3-yl)-2-phenylacetonitrile | α-substitution with a phenyl group and substitution at the 6-position with chlorine | bldpharm.comchemicalbook.com |

One-Pot Multicomponent Reactions for Fused Pyridazine Systems

One-pot multicomponent reactions (MCRs) have emerged as a powerful tool in organic synthesis, offering high efficiency, atom economy, and operational simplicity for the construction of complex molecular architectures. beilstein-journals.orgnih.gov These reactions are particularly valuable for the synthesis of fused heterocyclic systems, including those containing a pyridazine core. The use of ionic liquids as environmentally friendly solvents and catalysts can further enhance the efficiency and sustainability of these processes. benthamscience.com

An efficient one-pot, three-component synthesis of fused pyridine (B92270) derivatives, which can be conceptually extended to pyridazine systems, involves the reaction of an aldehyde, an acyl acetonitrile, and an electron-rich amino heterocycle. nih.gov This methodology provides a straightforward route to pyrazolo[3,4-b]pyridines and pyrido[2,3-d]pyrimidines with high yields and short reaction times. nih.gov The strategy relies on the initial formation of a reactive intermediate that undergoes subsequent cyclization to afford the fused heterocyclic product. The versatility of MCRs allows for the generation of diverse libraries of compounds by varying the starting materials. beilstein-journals.org

A notable example is the Groebke–Blackburn–Bienaymé (GBB) reaction, a three-component reaction of an amine, an aldehyde (or ketone), and an isocyanide. beilstein-journals.orgnih.gov This reaction has been successfully employed in the synthesis of imidazo[1,2-a]pyridines, which can be further functionalized to create more complex polycyclic structures. beilstein-journals.orgnih.govbeilstein-journals.org While not directly yielding pyridazines, the principles of the GBB reaction and other MCRs can be adapted for the synthesis of fused pyridazine systems by careful selection of the starting components.

| Reaction Type | Components | Product Type | Advantages |

| Three-component reaction | Aldehyde, Acyl acetonitrile, Amino heterocycle | Fused Pyridines | High efficiency, Short reaction times, Environmental friendliness (in ionic liquids) nih.gov |

| Groebke–Blackburn–Bienaymé (GBB) | Amine, Aldehyde/Ketone, Isocyanide | Imidazo[1,2-a]pyridines | High diversity, Access to complex scaffolds beilstein-journals.orgnih.gov |

Divergent Synthesis Strategies Utilizing N-Tosylhydrazones

N-Tosylhydrazones are versatile building blocks in organic synthesis, capable of participating in a variety of cyclization reactions to form heterocyclic compounds, including pyridazines. researchgate.net Divergent synthesis strategies employing N-tosylhydrazones allow for the generation of multiple product scaffolds from a common intermediate.

A TBAI/K2S2O8-promoted [4 + 2] annulation of ketene (B1206846) N,S-acetals and N-tosylhydrazones provides a direct route to trisubstituted pyridazines in good yields. organic-chemistry.org This method demonstrates good functional group tolerance and a broad substrate scope. organic-chemistry.org The reaction proceeds through the in situ generation of a diazo intermediate from the N-tosylhydrazone, which then undergoes a cycloaddition reaction with the ketene N,S-acetal.

Furthermore, an I2-promoted [4 + 2] cycloaddition of in situ generated azoalkenes from N-tosylhydrazones with enaminones has been developed for the synthesis of 1,4-dihydropyridazines and pyridazines. researchgate.net This strategy offers a facile and efficient pathway to these important heterocyclic cores. The choice of reaction conditions can influence the final product, allowing for divergent access to either the dihydropyridazine (B8628806) or the fully aromatized pyridazine.

| Reagents | Substrates | Product | Key Features |

| TBAI/K2S2O8 | Ketene N,S-acetals, N-Tosylhydrazones | Trisubstituted Pyridazines | Broad substrate scope, Good functional group tolerance organic-chemistry.org |

| I2 | Enaminones, N-Tosylhydrazones | 1,4-Dihydropyridazines, Pyridazines | Facile and efficient, Divergent synthesis researchgate.net |

Cyclization Reactions to Form Polycyclic Architectures

Cyclization reactions are fundamental to the synthesis of polycyclic systems containing a pyridazine ring. These reactions can be designed to construct the pyridazine ring itself or to build additional rings onto a pre-existing pyridazine core.

One strategy involves the synthesis of pyrido[3,4-c]pyridazines starting from pyridine derivatives through a Widman-Stoermer cinnoline (B1195905) synthesis. mdpi.com This involves a one-pot diazotization and cyclization of 4-propenyl-3-aminopyridines. mdpi.com Another approach utilizes the condensation of 4-methyl pyridazine-6-one with DMFDMA, followed by treatment with an aniline, to construct the fused pyridine ring. mdpi.com

Reductive cyclization of 4-(2-nitrophenyl)-pyridazine-3-carboxylate esters with iron in acetic acid leads to the formation of pyridazino[4,5-b]indol-4(5H)-ones. mdpi.com This intramolecular reaction demonstrates the utility of appropriately substituted pyridazines in the synthesis of complex polycyclic architectures. Additionally, novel polycyclic pyridones can be constructed through the ring-opening transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c] benthamscience.comresearchgate.netoxazine-1,8-diones, which act as convenient building blocks. mdpi.com

| Starting Material | Reaction Type | Product |

| 4-Propenyl-3-aminopyridines | Widman-Stoermer Cinnoline Synthesis | Pyrido[3,4-c]pyridazines mdpi.com |

| 4-Methyl pyridazine-6-one | Condensation/Cyclization | Pyrido[3,4-c]pyridazine-3,8-dione mdpi.com |

| 4-(2-Nitrophenyl)-pyridazine-3-carboxylate esters | Reductive Cyclization | Pyridazino[4,5-b]indol-4(5H)-ones mdpi.com |

| 3-Hydroxy-3,4-dihydropyrido[2,1-c] benthamscience.comresearchgate.netoxazine-1,8-diones | Ring-Opening/Cyclization | Polycyclic Pyridones mdpi.com |

Derivatization via Carboni-Lindsey Cycloaddition Pathways

The Carboni-Lindsey reaction is a [4+2] cycloaddition between a 1,2,4,5-tetrazine (B1199680) and an alkene or alkyne, followed by the elimination of dinitrogen to yield a dihydropyridazine or pyridazine, respectively. This reaction is a powerful tool for the synthesis of pyridazine derivatives. researchgate.net The reaction proceeds with remarkable ease, particularly with electron-deficient tetrazines and strained or electron-rich dienophiles. researchgate.netuzh.ch

This cycloaddition pathway allows for the introduction of a wide range of substituents onto the pyridazine ring, depending on the nature of the starting tetrazine and the unsaturated partner. The reaction has been shown to be compatible with various functional groups and has been utilized in the synthesis of diverse pyridazine-containing molecules. researchgate.net Computational studies have provided insights into the mechanism of the Diels-Alder/Retro-Diels-Alder sequence of the Carboni-Lindsey reaction. uzh.ch Theoretical calculations have also suggested the possibility of an alternative N,N cycloaddition pathway, leading to the formation of 1,2,4-triazole (B32235) derivatives alongside the expected pyridazine products. researchgate.netnih.govbgu.ac.il

| Reactants | Reaction Type | Product | Key Features |

| 1,2,4,5-Tetrazine, Alkene/Alkyne | [4+2] Cycloaddition/Retro-Diels-Alder | Dihydropyridazine/Pyridazine | High efficiency, Broad scope researchgate.net |

Formation of Substituted Pyridazinone Derivatives

Pyridazinone derivatives are an important class of heterocyclic compounds with a wide range of biological activities. researchgate.netresearchgate.net Their synthesis often involves the cyclization of dicarbonyl compounds or their derivatives with hydrazine (B178648) or substituted hydrazines.

A common synthetic route to 6-aryl-4,5-dihydropyridazin-3(2H)-ones involves the reaction of a β-aroylpropionic acid with hydrazine hydrate (B1144303). researchgate.net The resulting pyridazinone can be further functionalized at various positions. For instance, Friedel-Crafts acylation of an aromatic compound with succinic anhydride (B1165640) yields a β-aroylpropionic acid, which can then be cyclized. researchgate.net

The synthesis of 6-fluoroarylpyridazinones can be achieved by the cyclization of 3-(4-fluorobenzoyl)propionic acid with hydrazine hydrate or arylhydrazines. ingentaconnect.com These pyridazinone cores can then undergo further modifications, such as Mannich reactions or N-alkylation with various chloroacetamide intermediates, to generate a library of substituted derivatives. ingentaconnect.com Additionally, 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one can be prepared by refluxing 3-[2-(4-halophenyl)hydrazono]-5-phenylfuran-2(3H)-ones with hydrazine hydrate. nih.gov This intermediate can then be converted to various fused heterocyclic systems. nih.gov

| Precursor | Reagent | Product Type |

| β-Aroylpropionic acid | Hydrazine hydrate | 6-Aryl-4,5-dihydropyridazin-3(2H)-one researchgate.net |

| 3-(4-Fluorobenzoyl)propionic acid | Hydrazine hydrate/Arylhydrazines | 6-Fluoroarylpyridazinone ingentaconnect.com |

| 3-[2-(4-Halophenyl)hydrazono]-5-phenylfuran-2(3H)-one | Hydrazine hydrate | 4-(2-(4-Halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one nih.gov |

The Role of Acetonitrile as a Key Synthon and Building Block in Heterocyclic Synthesis

Acetonitrile is a versatile and widely used building block in organic synthesis, serving as a source of a two-carbon unit with a nitrogen atom. mdpi.com Its utility in the construction of heterocyclic rings is well-established. mdpi.com The acidic nature of the α-protons allows for the formation of a nucleophilic carbanion, while the nitrogen atom can also act as a nucleophile. mdpi.com

In the context of heterocyclic synthesis, acetonitrile and its derivatives can be employed in various transformations. For example, aryl acetonitrile derivatives can act as umpolung-type synthons of the corresponding aryl carbonyl functionality. nih.govamanote.com The anion of an aryl acetonitrile can react with heteroaryl halides in an SNAr reaction, and subsequent oxidation of the intermediate affords aryl heteroaryl ketones. nih.gov

Nitroacetonitrile, a derivative of acetonitrile, is a valuable precursor in the synthesis of energetic heterocyclic compounds. nih.gov It can be used to construct annulated 1,2,4-triazines containing vicinal amino and nitro groups. nih.gov The versatility of acetonitrile and its derivatives makes them key synthons for the synthesis of a wide array of heterocyclic systems, including those containing the pyridazine moiety, by providing a readily available C-C-N fragment. mdpi.comresearchgate.net

Chemical Reactivity, Transformation Pathways, and Reaction Mechanisms

Reactivity Profiling of the Acetonitrile (B52724) Functionality

The acetonitrile group (-CH₂CN) is a versatile functional group that participates in a range of chemical reactions. Its reactivity in the context of the pyridazine (B1198779) scaffold is modulated by the electronic properties of the heterocyclic ring.

The α-carbon, the carbon atom situated between the pyridazine ring and the nitrile group, exhibits significant nucleophilic potential. The electron-withdrawing effects of both the adjacent nitrile group and the pyridazine ring increase the acidity of the α-hydrogens. This facilitates the deprotonation of the α-carbon by a suitable base to form a resonance-stabilized carbanion.

This carbanion acts as a potent carbon nucleophile, capable of participating in various carbon-carbon bond-forming reactions. For instance, it can react with electrophiles such as alkyl halides, aldehydes, and ketones. The reactivity of such C-nucleophiles derived from acetonitrile derivatives has been demonstrated in reactions with pyridinium (B92312) salts, leading to the formation of more complex heterocyclic systems like indolizines. researchgate.net The stability of the resulting carbanion is crucial for its nucleophilic reactivity, as illustrated in the following table.

| Factor | Influence on α-Carbon | Effect on Reactivity |

|---|---|---|

| Nitrile Group (-C≡N) | Strongly electron-withdrawing through induction and resonance. | Increases acidity of α-hydrogens, stabilizes the carbanion. |

| Pyridazine Ring | Electron-withdrawing due to the presence of two nitrogen atoms. | Further enhances the acidity of α-hydrogens and stabilizes the carbanion. |

| Base Strength | A sufficiently strong base is required to abstract an α-proton. | Determines the concentration of the carbanion at equilibrium. |

| Electrophile | The reaction partner for the nucleophilic carbanion. | The nature of the electrophile dictates the final product structure. |

The nitrile functionality of 2-(Pyridazin-3-YL)acetonitrile can undergo hydrolysis under either acidic or basic conditions to yield the corresponding carboxamide and carboxylic acid derivatives. libretexts.org

Under acidic conditions, the nitrile is heated with a dilute acid (e.g., HCl). libretexts.org The reaction proceeds through the protonation of the nitrile nitrogen, making the carbon atom more susceptible to nucleophilic attack by water. This initially forms a protonated amide, which upon deprotonation gives 2-(Pyridazin-3-yl)acetamide. Further heating under acidic conditions can hydrolyze the amide to produce 2-(Pyridazin-3-yl)acetic acid and an ammonium (B1175870) salt. libretexts.org

In alkaline hydrolysis, the nitrile is heated with a strong base like sodium hydroxide (B78521). libretexts.org The hydroxide ion directly attacks the electrophilic carbon of the nitrile group. This process first yields the 2-(Pyridazin-3-yl)acetamide, which is then further hydrolyzed to the carboxylate salt (e.g., sodium 2-(pyridazin-3-yl)acetate) and ammonia (B1221849). libretexts.org To obtain the free carboxylic acid, the reaction mixture must be subsequently acidified. libretexts.org Related transformations have been utilized in pyridazine chemistry, such as the conversion of a pyridazine derivative into a carbohydrazide, which is a derivative of a carboxylic acid. researchgate.net

The nitrile group is electrochemically active and can undergo both reduction and oxidation. rsc.org Electrochemical methods offer a green and efficient alternative for transforming the nitrile functionality. rsc.org

Cathodic reduction of the nitrile group in this compound can lead to the formation of the corresponding primary amine, 2-(Pyridazin-3-yl)ethanamine. This transformation typically requires multiple electrons and protons. rsc.orgnih.gov The electrochemical reduction of acetonitrile itself to ethylamine (B1201723) has been achieved with high Faradaic efficiency on copper nanoparticle catalysts. nih.govnih.gov Furthermore, the cathodic reduction of heteroaryl nitriles can generate radical anions. acs.org These reactive intermediates can then participate in cross-coupling reactions, providing a pathway for C(sp³)–C(sp²) bond formation under mild, transition-metal-free conditions. acs.org

Anodic oxidation of nitriles can also occur, though it is less common for synthetic applications compared to reduction. rsc.org These electrochemical transformations highlight the versatility of the nitrile group in mediating a range of molecular changes. acs.org

| Electrochemical Process | Potential Product | Reaction Description | Reference |

|---|---|---|---|

| Cathodic Reduction | 2-(Pyridazin-3-yl)ethanamine | Complete reduction of the nitrile to a primary amine. | nih.govnih.gov |

| Cathodic Reduction / Coupling | C-C coupled products | Formation of a radical anion followed by cross-coupling with an alkyl iodide. | acs.org |

| Anodic Oxidation | Nitrile oxides / Amides | Oxidation of the nitrile group, potentially leading to further reactions. | rsc.org |

Transformations of the Pyridazine Ring System

The pyridazine ring, being an electron-deficient heterocycle, is prone to reactions with nucleophiles. Its reactivity can lead to substitution, addition, or ring-opening products depending on the reaction conditions and the nature of the nucleophile.

The electron-deficient nature of the pyridazine ring makes it a target for nucleophilic attack. Reactions with various nucleophiles can lead to the functionalization of the ring.

Nitrogen Nucleophiles: Pyridazine derivatives can react with nitrogen nucleophiles like ammonia or hydrazine (B178648). wur.nlnih.gov For instance, a chloro-substituted pyridazine can undergo nucleophilic aromatic substitution (SNAr) where the chloride is displaced by an amino or hydrazinyl group. The reaction of 4-(2-(4-chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine with various reagents demonstrates the reactivity of the hydrazinyl group, a potent nitrogen nucleophile, attached to the pyridazine core. nih.gov

Carbon Nucleophiles: The pyridazine ring can also react with strong carbon nucleophiles, such as those derived from active methylene (B1212753) compounds like malononitrile (B47326) or ethyl cyanoacetate. researchgate.netnih.gov These reactions can lead to the formation of new carbon-carbon bonds on the pyridazine ring. The reaction of a pyridazinethione derivative with reagents containing an active methylene group resulted in the formation of fused heterocyclic systems. nih.gov This indicates that under certain conditions, nucleophilic attack by a carbon atom can occur on the pyridazine ring.

Tautomerism is a significant feature of pyridazine chemistry, particularly for derivatives bearing hydroxyl or thiol groups. Hydroxy-pyridazines have been shown to exist predominantly in their pyridazinone tautomeric forms. rsc.orgresearchgate.net This principle is foundational to understanding the potential for this compound to exist in or be converted to a pyridazinone-methide type structure.

For this interconversion to be relevant, the this compound molecule would first need to possess or be converted into a pyridazinone. For example, a hypothetical 6-hydroxy-2-(pyridazin-3-yl)acetonitrile would exist almost exclusively as its tautomer, 6-oxo-1,6-dihydropyridazin-3-yl)acetonitrile. rsc.orgrsc.orgresearchgate.net

The "methide" component refers to the deprotonated α-carbon of the acetonitrile group (-⁻CHCN). A pyridazinone-methide would be a specific zwitterionic or resonance form where the negative charge on the α-carbon is delocalized with the pyridazinone ring system. This form could arise from the deprotonation of the α-carbon of the pyridazinone-acetonitrile conjugate. The stability and reactivity of such a species would be governed by the extent of charge delocalization throughout the conjugated system. This keto-enol type tautomerism is a key characteristic of the pyridazinone scaffold. researchgate.netias.ac.in

Strategies for Cross-Coupling Functionalization

The functionalization of pyridazine rings, such as the one in this compound, is a key strategy for synthesizing novel compounds with specific electronic and optical properties. researchgate.netnih.gov Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have been effectively employed for this purpose. researchgate.netnih.gov This methodology allows for the introduction of various (hetero)aromatic moieties onto the pyridazine core, creating π-conjugated systems. researchgate.net

In a typical Suzuki-Miyaura reaction, a halogenated pyridazine derivative is coupled with an appropriate (hetero)aromatic boronic acid. nih.gov For instance, 3-bromo-6-(thiophen-2-yl)pyridazine has been successfully coupled with a range of commercially available (hetero)aryl-boronic acids. researchgate.net The reaction is generally carried out in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a base like sodium carbonate, in a solvent mixture such as DME, ethanol, and water. nih.gov This approach has enabled the synthesis of a series of push-pull thienylpyridazine derivatives, where the electron-deficient pyridazine ring is functionalized with electron-donating and electron-accepting groups to modulate the molecule's properties. researchgate.netnih.gov

While the Suzuki-Miyaura reaction is a prominent example, other metal-catalyzed cross-coupling reactions are also vital for the functionalization of nitrogen-containing heterocycles. mdpi.com Techniques like the Sonogashira coupling, which forms carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, have been applied to related azaindole structures and represent a viable strategy for pyridazine functionalization. mdpi.com Furthermore, modern methods involving intramolecular oxidative C–H functionalization offer efficient routes to build complex heterocyclic systems. mdpi.com These strategies highlight the versatility of metal-catalyzed reactions in modifying the pyridazine scaffold.

| Reactant 1 | Reactant 2 ((Hetero)aromatic Boronic Acid) | Catalyst | Base/Solvent System | Temperature | Yield |

|---|---|---|---|---|---|

| 3-Bromo-6-(thiophen-2-yl)pyridazine | Various (hetero)aromatic boronic acids | Pd(PPh₃)₄ (5 mol %) | DME/Ethanol/2 M Na₂CO₃ | 80 °C | 14% to 28% |

Investigations into Reaction Kinetics and Intermediate Species

Analysis of Cyanoacetylacetohydrazide and Oxadiazolylacetonitrile Reactivity

Cyanoacetic acid hydrazide, a related structural motif to cyanoacetylacetohydrazide, is a versatile reagent in heterocyclic synthesis. researchgate.net Its reactivity has been explored in cyclocondensation reactions with α,β-unsaturated ketones. researchgate.net For example, reactions with trihalomethylated α,β-unsaturated ketones consistently yield pyrazoles. researchgate.net The reaction can be performed efficiently in water with a catalytic amount of concentrated HCl at room temperature, leading to the formation of 1-cyanoacetyl-5-hydroxy-5-halomethyl-1H-4,5-dihydropyrazoles in reasonable to good yields. researchgate.net The behavior of cyanoacetylacetohydrazide and oxadiazolylacetonitrile derivatives has been investigated with various nitrogen and carbon nucleophiles, showcasing their utility as building blocks for more complex molecules. researchgate.net

| Reactant | Reaction Type | Solvent/Catalyst | Product | Reaction Time |

|---|---|---|---|---|

| Trihalomethylated α,β-unsaturated ketones | Cyclocondensation | Water/Conc. HCl | 1-Cyanoacetyl-5-hydroxy-5-halomethyl-1H-4,5-dihydropyrazoles | 3 to 8 hours |

Advanced Spectroscopic Characterization and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton NMR (¹H NMR) spectroscopy provides critical information about the number of different types of protons, their electronic environments, and their proximity to other protons within the molecule. The chemical shifts (δ) in the ¹H NMR spectrum of 2-(pyridazin-3-yl)acetonitrile are indicative of the distinct proton environments.

A representative ¹H NMR spectrum of a related compound, recorded in DMSO-d₆, shows signals corresponding to the pyridazine (B1198779) ring protons and other substituents. google.com For this compound, one would expect to see distinct signals for the methylene (B1212753) protons of the acetonitrile (B52724) group and the three protons on the pyridazine ring. The coupling patterns (e.g., doublets, triplets) between adjacent protons would further confirm their connectivity.

Table 1: Representative ¹H NMR Data for a Substituted Pyridazine Derivative

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 13.71 | s | 1H | NH |

| 10.89 | s | 2H | NH₂ |

| 8.65 | s | 1H | CH |

| 8.26 | d, J=6.2 Hz | 1H | Ar-H |

| 8.14 | s | 1H | Ar-H |

| 7.99 | d, J=2.0 Hz | 1H | Ar-H |

| 7.84 | d, J=2.0 Hz | 1H | Ar-H |

| 7.67-7.50 | m | 2H | Ar-H |

Note: This data is for a related, more complex molecule and serves as an illustrative example of the types of signals observed for a pyridazine core. The specific shifts for this compound would differ.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the ¹³C NMR spectrum.

For this compound, the ¹³C NMR spectrum would be expected to show six distinct signals, corresponding to the four unique carbon atoms of the pyridazine ring, the methylene carbon, and the nitrile carbon. The chemical shifts of these signals provide insights into the electronic environment of each carbon atom.

NMR spectroscopy is a powerful tool for investigating dynamic processes such as tautomerism and conformational changes. In molecules with the potential for proton migration, such as those with amine or hydroxyl groups adjacent to a heteroaromatic ring, NMR can be used to identify the presence of different tautomeric forms in solution. By analyzing the spectra at different temperatures, it is possible to study the equilibrium and kinetics of these dynamic processes.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.

A prominent feature would be the sharp, intense absorption band for the nitrile (C≡N) stretching vibration, typically appearing in the range of 2260-2220 cm⁻¹. Additionally, characteristic peaks for C-H stretching and bending vibrations of the aromatic pyridazine ring and the aliphatic methylene group would be observed. The C=N and C=C stretching vibrations within the pyridazine ring would also give rise to absorptions in the fingerprint region (approximately 1600-1400 cm⁻¹).

High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry techniques are essential for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular ion's mass, allowing for the unambiguous determination of the molecular formula.

For this compound (C₆H₅N₃), the calculated exact mass is 119.0483. HRMS analysis would be expected to show a molecular ion peak ([M+H]⁺) very close to this value, confirming the elemental composition.

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for assessing the purity of a sample by separating the target compound from any impurities before mass analysis. In a typical analysis of a reaction mixture containing a pyridazine derivative, LC-MS can be used to monitor the progress of the reaction and confirm the identity of the desired product. google.com

Single Crystal X-ray Diffraction for Definitive Solid-State Structural Determination

Biological Activities and Pharmacological Implications

Antineoplastic and Cytotoxic Potentials

Derivatives of the pyridazine (B1198779) scaffold have demonstrated notable potential as anticancer agents, exhibiting cytotoxicity against a variety of human tumor cell lines.

Numerous studies have evaluated the in vitro cytotoxic effects of pyridazine-containing compounds against several human cancer cell lines. For instance, novel 3(2H)-pyridazinone derivatives have been synthesized and tested for their anti-proliferative effects against gastric adenocarcinoma cells (AGS). nih.gov Similarly, various extracts and synthetic derivatives have been assessed against liver (HepG-2), colon (HCT-116), prostate (PC3), and breast (MCF-7) cancer cell lines, showing a range from moderate to potent cytotoxic activity. researchgate.netresearchgate.net

The anticancer activity of certain 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives was screened by the National Cancer Institute, where they showed moderate action and particular sensitivity against breast cancer cell lines MDA-MB-468 and T-47D. researchgate.net Phthalazine (B143731) derivatives, which share structural similarities, have also shown remarkable anti-proliferative activities against HepG-2, MCF-7, and HCT-116 cell lines. nih.gov In one study, a synthesized benzimidazole (B57391) derivative demonstrated significant dose-dependent cytotoxicity against HepG-2 and MCF-7 cells, with its effect on HepG-2 cells being stronger than the reference drug, cisplatin.

| Compound Class | Cell Line | Activity (IC50) | Source |

|---|---|---|---|

| Benzimidazole derivative (se-182) | HepG-2 (Liver) | 15.58 µM | |

| Benzimidazole derivative (se-182) | A549 (Lung) | 15.80 µM | |

| Naproxen-based 1,3,4-oxadiazole (B1194373) derivative | HepG-2 (Liver) | 1.62 µg/mL | researchgate.net |

| Phthalazine derivative (9d) | Tumor Cells | 7.02 ± 0.54 µM (Topo II inhibition) | nih.gov |

| Macrocyclic derivative (3d) | HCT-116 (Colon) | Potent Inhibition | mdpi.com |

| Macrocyclic derivative (3d) | MCF-7 (Breast) | Potent Inhibition | researchgate.net |

The anticancer effects of pyridazinyl acetonitriles and related compounds are attributed to several mechanisms of action. Research into novel 3(2H)-pyridazinone derivatives revealed that their anti-proliferative effects may be exerted by inducing oxidative stress, leading to apoptosis. nih.gov This was supported by observing morphological changes like cell blebbing and measuring the expression of pro-apoptotic proteins such as Bax. nih.gov

Another significant mechanism involves the inhibition of tubulin polymerization. Certain 2-phenylacrylonitrile (B1297842) derivatives, designed as analogs of combretastatin (B1194345) A-4 (CA-4), have shown potent tubulin polymerization inhibitory activity. nih.gov These compounds can arrest the cell cycle in the G2/M phase, leading to apoptosis and inhibiting cell migration and colony formation. nih.gov Furthermore, some pyridine (B92270) and pyridopyrimidine-based derivatives have been designed as dual inhibitors of key signaling proteins like VEGFR-2 and HER-2, which are crucial for tumor growth and survival. mdpi.com

Antimicrobial and Anti-inflammatory Properties of Pyridazinyl Acetonitriles

The pyridazine core is also associated with significant antimicrobial and anti-inflammatory activities. Pyridine compounds, in general, are noted for a wide array of therapeutic properties, including antimicrobial and anti-inflammatory effects. mdpi.com

Newly synthesized pyrazole (B372694) derivatives have been screened for their antimicrobial activity, with some compounds showing high efficacy against both gram-negative and gram-positive bacteria, as well as antifungal activity. nih.gov The anti-inflammatory properties of pyridazinone derivatives have been identified through their ability to inhibit the lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity in human monocytic cells. nih.gov This inhibition leads to a reduction in the production of pro-inflammatory cytokines like interleukin 6 (IL-6). nih.gov Some natural compound extracts rich in flavonoids have also demonstrated anti-inflammatory and antimicrobial properties, protecting intestinal mucosal integrity from LPS-induced damage. mdpi.com The development of novel antimicrobial agents is a priority, and cathelicidin-like achiral peptoids have shown broad-spectrum antimicrobial, antibiofilm, and anti-inflammatory activities. unina.it

Enzyme Modulation and Receptor Interaction Studies

Pyridazinyl acetonitriles and their derivatives have been investigated for their ability to modulate the activity of various enzymes and interact with biological receptors, highlighting their therapeutic potential beyond cancer and microbial infections.

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the management of Alzheimer's disease. nih.gov Several studies have shown that pyridazine and pyridazinone derivatives are promising candidates for cholinesterase inhibition. nih.gov

A series of 6-substituted-3(2H)-pyridazinone derivatives were synthesized and evaluated for their inhibitory effects on both AChE and BChE, with some emerging as dual inhibitors. nih.gov While the inhibition was moderate, these compounds serve as promising leads for further modification. nih.gov Other research identified 2,6-disubstituted pyridazinone derivatives as novel AChE inhibitors through high-throughput screening, with subsequent structure-activity relationship (SAR) development leading to compounds with high inhibitory activity and selectivity. researchgate.net Molecular docking studies suggest these inhibitors may interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme simultaneously. researchgate.net The search for new cholinesterase inhibitors is ongoing, with fragment-based design techniques being used to develop novel compounds with high potency. mdpi.com

| Compound Class | Enzyme | Inhibitory Activity | Source |

|---|---|---|---|

| Pyridazinone derivative (VI2a) | AChE | 25.02% inhibition | nih.gov |

| Pyridazinone derivative (VI2a) | BChE | 51.70% inhibition | nih.gov |

| 2,6-Disubstituted pyridazinone (17e) | AChE | High inhibitory activity | researchgate.net |

| Lupinine triazole derivative (15) | AChE | Most potent among 63 derivatives | mdpi.com |

DNA intercalation and the inhibition of topoisomerase II are established mechanisms of action for many anticancer drugs. researchgate.netsemanticscholar.org The planar, aromatic structure of the pyridazine ring suggests that its derivatives could function as DNA intercalating agents. This mechanism involves the insertion of the planar molecule between the base pairs of the DNA double helix. nih.govmdpi.com

This interaction can interfere with DNA replication and transcription, ultimately leading to cell death. Furthermore, this class of compounds can act as topoisomerase II inhibitors. nih.gov Topoisomerase II is an essential enzyme that manages DNA tangles and supercoils. By stabilizing the enzyme-DNA cleavage complex, these inhibitors introduce permanent DNA strand breaks, triggering apoptosis. mdpi.com For example, amiloride (B1667095) and its analogs, which can adopt a planar, tricyclic conformation, have been shown to intercalate into DNA and inhibit topoisomerase II. nih.gov Similarly, novel phthalazine derivatives have been designed to act as both DNA intercalators and Topo II inhibitors, showing potent anticancer activity. nih.gov

Dihydroorotate Dehydrogenase (DHODH) Inhibitory Activity

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, making it an attractive target for the development of anticancer and immunosuppressive agents. While direct studies on the DHODH inhibitory activity of 2-(Pyridazin-3-YL)acetonitrile are not extensively documented, research on structurally related pyridazine and azine derivatives suggests a potential for such activity.

Inhibitors of human DHODH have been identified among various heterocyclic scaffolds. For instance, a series of 2-(3-alkoxy-1H-pyrazol-1-yl)azine derivatives have been synthesized and evaluated for their inhibitory effects on human DHODH. nih.gov One of the highly active compounds from this series, 5-cyclopropyl-2-(4-(2,6-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)-3-fluoropyridine, demonstrated potent inhibition of DHODH in enzymatic and cell-based assays. nih.gov Although this compound features a pyridine ring instead of a pyridazine ring, the general azine scaffold highlights the potential for nitrogen-containing six-membered heterocycles to interact with the DHODH active site.

The exploration of DHODH inhibitors has shown that these compounds can interfere with cellular processes dependent on pyrimidine nucleotides, such as cell growth and proliferation. scbt.com The therapeutic potential of DHODH inhibitors is being investigated in various diseases, including cancer and autoimmune disorders. scbt.comresearchgate.net Given the structural similarities to known DHODH inhibitors, it is plausible that this compound and its derivatives could be investigated for their potential to inhibit this crucial enzyme.

Renin-Angiotensin-Aldosterone System Antagonism

The Renin-Angiotensin-Aldosterone System (RAAS) is a critical regulator of blood pressure and cardiovascular homeostasis. rsc.org Drugs that antagonize this system, such as ACE inhibitors and angiotensin II receptor blockers (ARBs), are cornerstone therapies for hypertension and heart failure. rsc.org While there is no direct evidence of this compound acting as a RAAS antagonist, the pyridazine scaffold has been incorporated into molecules designed to inhibit components of this system.

For example, bicyclic mimetics of the ACE inhibitor captopril (B1668294), which include pyridazo-pyridazine derivatives, have been designed and synthesized. rsc.org These compounds were developed to mimic the three-dimensional orientation of the key functional groups of captopril that are responsible for its ACE inhibitory activity. rsc.org This suggests that the pyridazine nucleus can serve as a scaffold for the development of RAAS inhibitors.

Furthermore, a series of novel non-peptide angiotensin II receptor antagonists containing a 4,5-dihydro-4-oxo-3H-imidazo[4,5-c]pyridine core have been prepared and shown to have high affinity for angiotensin II receptors. nih.gov Although these compounds are based on a pyridine ring, the broader class of nitrogen-containing heterocycles is clearly relevant to the design of RAAS modulators. The structural features of this compound could potentially be modified to develop novel RAAS antagonists.

Diverse Biological and Therapeutic Applications

Beyond specific enzyme inhibition and receptor antagonism, the pyridazine scaffold is associated with a broad spectrum of biological activities, suggesting that this compound could have diverse therapeutic applications.

Antisecretory and Antiulcer Activities

A number of pyridazine and pyridazinone derivatives have been investigated for their potential to treat peptic ulcers through their antisecretory and antiulcer activities. These compounds represent a class of biologically active molecules with a wide range of pharmacological effects.

Antioxidant Capacities

Pyridazine derivatives have been a subject of interest for their antioxidant properties. While specific studies on this compound are limited, research on related compounds indicates that the pyridazine core can contribute to antioxidant activity. A study on a series of 2H-pyridazine-3-one and 6-chloropyridazine analogues demonstrated that many of these compounds exhibit a strong inhibitory effect on superoxide (B77818) anion formation, with activities comparable to alpha-tocopherol (B171835) at similar concentrations.

The antioxidant potential of these derivatives is often attributed to their ability to scavenge free radicals, thereby mitigating oxidative stress. The structure-activity relationship in these compounds suggests that the presence and nature of substituents on the pyridazine ring play a crucial role in their antioxidant efficacy.

Cardiovascular System Modulation, Including Vasodilatory Effects

The pyridazine nucleus is a core component of several compounds with significant cardiovascular effects, including vasodilatory properties. For instance, hydralazine, a well-known antihypertensive drug, is a hydrazinophthalazine, a class of compounds structurally related to pyridazines.

Research into novel pyridazine derivatives has yielded compounds with potent vasorelaxant activity. A study on 6-aryl-5-piperidino-3-hydrazinopyridazines demonstrated that these compounds induced concentration-dependent relaxation of rat aortic rings, with a potency greater than that of hydralazine. nih.gov Another study on 6-phenyl-3-pyridazinone based derivatives also revealed compounds with significant vasorelaxant effects. nih.gov

The mechanism of action for the vasodilatory effects of these pyridazine derivatives is often independent of the endothelium and may involve intracellular pathways that lead to the relaxation of vascular smooth muscle. nih.gov Some pyridazinone derivatives, such as pimobendan (B44444) and levosimendan, are known for their combined vasodilator and positive inotropic properties, making them useful in the treatment of heart failure. sarpublication.com These findings suggest that the this compound scaffold could be a starting point for the development of new cardiovascular agents.

Potential as Neuroprotective and Anticonvulsant Agents

The pyridazine scaffold has been extensively investigated for its potential in treating central nervous system disorders, particularly epilepsy. Numerous pyridazine and pyridazinone derivatives have demonstrated significant anticonvulsant activity in various preclinical models. nih.govsphinxsai.comresearchgate.netproquest.com

For example, a study on 3-substituted pyridazines and a series of imidazo- and triazolopyridazines found several derivatives with potent anticonvulsant activity against maximal electroshock-induced seizures in mice. nih.gov One of the most active compounds, 3-amino-7-(2,6-dichlorobenzyl)-6-methyltriazolo-[4,3-b]pyridazine, was also effective against chemically induced seizures, suggesting a mechanism that may involve the modulation of glycinergic and GABAergic transmission. nih.gov

The structural features often associated with anticonvulsant activity in these compounds include the presence of an aryl group and electron-donating atoms, which are characteristics that can be incorporated into derivatives of this compound. sphinxsai.com

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are employed to predict a variety of molecular properties, offering insights that complement experimental findings. These methods are crucial for understanding the intrinsic characteristics of the 2-(Pyridazin-3-YL)acetonitrile scaffold.

Density Functional Theory (DFT) is a widely used quantum mechanical method to investigate the electronic and geometric properties of molecules. researchgate.net Theoretical studies using DFT, often with the B3LYP functional and basis sets like 6-31G(d,p) or 6-31G**, are performed to determine the optimized molecular structure and to calculate a range of electronic descriptors for pyridazine (B1198779) and its derivatives. researchgate.netiiste.orgcore.ac.uk

Key properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is associated with the molecule's capacity to donate electrons, while the LUMO energy relates to its electron-accepting ability. researchgate.net The difference between these energies, the HOMO-LUMO gap (Egap), is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netresearchgate.net A smaller energy gap suggests higher reactivity. researchgate.net

Further calculations based on these frontier orbitals, sometimes framed within Koopman's theorem, allow for the estimation of fundamental electronic properties such as ionization potential (IP), electron affinity (EA), global hardness (η), chemical potential (µ), and global electrophilicity (ω). researchgate.netcore.ac.uk For instance, studies on dicyano pyridazine molecules have shown that the addition of cyano (CN) groups decreases the energy gap and chemical hardness, thereby enhancing reactivity. researchgate.net These calculations provide a foundational understanding of the pyridazine core's electronic behavior, which is essential for predicting its interactions and designing new derivatives. iiste.org

| Property | Description | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Highest Occupied Molecular Orbital Energy | -7.0 to -9.8 |

| ELUMO | Lowest Unoccupied Molecular Orbital Energy | -0.5 to -1.5 |

| Energy Gap (Egap) | Difference between LUMO and HOMO energies | 5.5 to 8.5 |

| Ionization Potential (IP) | Energy required to remove an electron | ~9.8 |

| Electron Affinity (EA) | Energy released when an electron is added | ~0.5 |

Note: Values are representative and can vary based on the specific DFT functional and basis set used in the calculation. researchgate.netiiste.orgcore.ac.uk

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Computational methods are vital for analyzing the possible conformational isomers of this compound and its derivatives to identify the most stable, low-energy structures. acs.org These stable conformers are the most likely to be biologically relevant.

In the context of drug design, understanding the preferred conformation is crucial for predicting how a molecule will fit into a protein's binding site. For example, in a study of phosphodiesterase 4 (PDE4) inhibitors, docking simulations of a derivative, 2-(3,4-dialkoxyphenyl)-2-(substituted pyridazin-3-yl)acetonitrile, revealed that it likely assumes a "V-shaped" conformation within the enzyme's catalytic pocket. nih.gov This specific spatial arrangement allows its side chain to extend effectively into a key sub-pocket of the target, influencing its inhibitory activity. nih.gov The pyridazine ring itself is aromatic and planar, but the substituents, like the acetonitrile (B52724) group, can rotate around single bonds, leading to different spatial arrangements. liberty.edu Theoretical calculations can map the potential energy surface associated with these rotations to determine the relative energies and stabilities of the resulting isomers.

Pyridazine and its derivatives, including this compound, can act as ligands, using their nitrogen atoms to coordinate with metal ions to form metal complexes. organic-chemistry.org To understand the nature of the chemical bond between the metal center and the pyridazine-based ligand, Charge Decomposition Analysis (CDA) or similar energy decomposition schemes are employed. researchgate.net

The Extended Transition State (ETS) method combined with the Natural Orbitals for Chemical Valence (NOCV) theory is one such powerful scheme. acs.orgnih.gov This approach allows researchers to partition the total interaction energy into distinct physical components: electrostatic interaction, Pauli repulsion, and orbital interaction energy. Furthermore, the orbital term can be broken down into contributions from different types of bonds (e.g., σ-donation from the ligand to the metal and π-back-donation from the metal to the ligand). acs.orgnih.gov This analysis provides a quantitative picture of charge transfer and polarization, revealing how electrons are redistributed upon bond formation. researchgate.net By dissecting the metal-ligand bond, CDA helps to explain the stability of the complex and the influence of the metal on the electronic properties of the pyridazine ligand.

Molecular Modeling and Docking Methodologies

Molecular modeling and docking are indispensable computational techniques in modern drug discovery, enabling the rational design of new therapeutic agents and the prediction of their biological activities.

Structure-based drug design utilizes the three-dimensional structure of a biological target, such as an enzyme or receptor, to design molecules that can bind to it with high affinity and specificity. The pyridazine scaffold is recognized as a valuable component in drug discovery. nih.gov

A clear example involving a this compound derivative is the development of novel phosphodiesterase 4 (PDE4) inhibitors. nih.gov In this research, reliable three-dimensional quantitative structure-activity relationship (3D-QSAR) models were constructed based on molecular docking results. nih.gov By analyzing the contour maps from these models, which highlight regions where steric bulk or specific electrostatic properties would be favorable or unfavorable, a new series of 2-(3,4-dialkoxyphenyl)-2-(substituted pyridazin-3-yl)acetonitriles was designed and synthesized to optimize interactions with the PDE4 active site. nih.gov This process of refining a molecule's structure to improve its activity and pharmacokinetic properties is known as lead optimization. Similarly, other studies have used the pyridazine core to design inhibitors for targets like c-Met/Pim-1 kinases and α-glucosidase, demonstrating the scaffold's versatility in structure-based design. nih.govrsc.org

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net This technique is crucial for understanding the molecular basis of a drug's action and for predicting the binding affinity of novel compounds. nih.govresearchgate.net

For pyridazine-based compounds, docking studies have successfully predicted their binding modes within various enzyme active sites. For instance, docking simulations of a potent this compound derivative in the PDE4 catalytic domain showed how the molecule orients itself to engage in key interactions. nih.gov Such studies identify specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or π-π stacking interactions with the ligand. nih.govnih.gov The dual nitrogen atoms of the pyridazine ring are particularly important as they can act as robust hydrogen bond acceptors, a key feature in molecular recognition by target proteins. nih.gov The insights from these predictions guide the optimization of lead compounds to enhance their binding and, consequently, their biological activity. nih.gov

| Interaction Type | Key Interacting Amino Acid Residues | Significance |

|---|---|---|

| Hydrogen Bonding | ASP242, ASP327, ARG526 | Crucial for anchoring the ligand in the active site. |

| Hydrophobic Interactions | PHE300, PHE314, TRP406 | Contributes to the stability of the ligand-enzyme complex. |

| Pi-Pi Stacking | PHE314 | Aromatic ring of the ligand interacts with the aromatic ring of the residue. |

Data derived from docking studies on pyridazine-based α-glucosidase inhibitors. nih.gov

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry serves as an indispensable tool for mapping out the complex topographies of potential energy surfaces, identifying key intermediates, and calculating the energetic requirements for chemical transformations. For a molecule like this compound, these methods can predict how the molecule might fragment or rearrange upon absorbing light energy.

The absorption of ultraviolet or visible light can excite a molecule to a higher electronic state, initiating a series of events that can lead to the breaking of chemical bonds, a process known as photodissociation. Computational methods, such as time-dependent density functional theory (TD-DFT) and multireference methods like the complete active space self-consistent field (CASSCF), are employed to model these excited states and predict the most probable dissociation pathways.

For this compound, theoretical studies would likely investigate the cleavage of the C-C bond between the pyridazine ring and the acetonitrile group, as well as the potential for ring-opening of the pyridazine moiety itself. The calculations would aim to identify the specific excited states involved and the subsequent steps leading to the formation of radical or molecular fragments.

A hypothetical photodissociation pathway could involve the initial excitation to a singlet excited state (S1), followed by intersystem crossing to a triplet state (T1) or direct dissociation from the S1 state. The nature of the solvent can also play a significant role in the photodissociation dynamics, and computational models can incorporate solvent effects to provide a more realistic picture of the process.

Table 1: Hypothetical Photodissociation Fragments of this compound

| Pathway | Initial Bond Cleavage | Resulting Fragments |

| 1 | C-CN | Pyridazin-3-yl radical + Cyanomethyl radical |

| 2 | Ring-N=N | Diazine biradical intermediate |

| 3 | C-H (acetonitrile) | Pyridazin-3-yl-cyanomethyl radical + H radical |

This table presents theoretically plausible fragmentation patterns that would be subject to investigation in a detailed computational study.

A critical aspect of elucidating any reaction mechanism is the identification of transition states—the high-energy structures that connect reactants to products or intermediates. Computational chemistry allows for the precise location of these transition states on the potential energy surface and the calculation of the associated energy barriers (activation energies).

For the photodissociation of this compound, computational models would be used to search for the transition states corresponding to each proposed bond-breaking event. The calculated energy barriers provide a quantitative measure of the likelihood of each pathway occurring. A lower energy barrier indicates a more favorable, and therefore more probable, reaction pathway.

Techniques such as geometry optimization and frequency calculations are used to confirm the nature of the stationary points on the potential energy surface, ensuring that a located structure is indeed a transition state (characterized by a single imaginary frequency). The intrinsic reaction coordinate (IRC) method can then be used to follow the reaction path from the transition state down to the corresponding reactant and product, confirming the connection between them.

Table 2: Theoretical Energy Barriers for Postulated Photodissociation Steps

| Reaction Step | Computational Method | Calculated Energy Barrier (kcal/mol) |

| S0 -> S1 Excitation | TD-DFT | Value would be determined |

| S1 -> T1 Intersystem Crossing | Spin-Orbit Coupling Calculations | Value would be determined |

| C-CN Bond Cleavage (from T1) | CASSCF/CASPT2 | Value would be determined |

| Pyridazine Ring Opening (from S1) | MRCI | Value would be determined |

This table illustrates the types of data that would be generated from a comprehensive computational investigation. The specific values are dependent on the level of theory and basis set employed in the calculations.

Applications in Advanced Organic Synthesis and Materials Science

Role as Versatile Synthetic Intermediates and Precursors

The molecular architecture of 2-(Pyridazin-3-YL)acetonitrile, featuring both a pyridazine (B1198779) ring and a reactive acetonitrile (B52724) group, positions it as a valuable precursor in the synthesis of more complex nitrogen-containing heterocyclic systems. The pyridazine moiety, an electron-deficient six-membered ring with two adjacent nitrogen atoms, imparts unique electronic properties that influence its reactivity and its interactions in molecular recognition. The acetonitrile functional group, with its activated methylene (B1212753) and cyano components, provides a versatile handle for a variety of chemical transformations, including cyclization and condensation reactions.

In the broader context of heterocyclic chemistry, pyridazine derivatives are recognized as important scaffolds in drug design and materials science. The synthesis of fused heterocyclic systems, such as pyridopyridazines, often involves the cyclization of appropriately substituted pyridines or pyridazines. For instance, reactions involving malononitrile (B47326) with pyridazine precursors have been shown to yield pyrido[3,2-c]pyridazine derivatives. This suggests that the acetonitrile group in this compound could similarly participate in cyclization reactions, where the methylene and cyano groups act as a two-carbon unit to build a new fused ring onto the pyridazine core.

The general synthetic utility of nitriles in constructing heterocyclic rings is well-established. They can participate in various annulation strategies to form fused pyridines, pyrazines, and other nitrogen-containing systems. Given this precedent, this compound is a promising starting material for the synthesis of novel polycyclic aromatic compounds with potential applications in medicinal chemistry and materials science. The inherent reactivity of the acetonitrile group allows for its conversion into other functional groups, further expanding its synthetic utility.

While specific, documented examples of this compound as a direct precursor in the synthesis of complex heterocycles are not extensively detailed in the provided search results, the fundamental principles of heterocyclic synthesis strongly support its potential in this role. The combination of the pyridazine ring and the acetonitrile side chain offers a strategic advantage for constructing diverse and complex molecular frameworks.

Peptide Nucleic Acids (PNAs) are synthetic analogs of DNA and RNA, where the sugar-phosphate backbone is replaced by a pseudopeptide chain. This modification confers remarkable properties to PNAs, including high binding affinity and specificity to complementary nucleic acid sequences, and resistance to enzymatic degradation. The versatility of the PNA backbone allows for chemical modifications to further enhance these properties or to introduce novel functionalities.

One such modification involves the incorporation of pyridazine-containing moieties into the PNA structure. Specifically, a pyridazine-modified PNA has been investigated for its ability to recognize and bind to cytosine interruptions within polypurine tracts of double-stranded RNA (dsRNA). organic-chemistry.org In this context, the pyridazine ring acts as a nucleobase mimic, forming hydrogen bonds within the major groove of the RNA duplex.

The synthesis of these modified PNAs involves the use of a pyridazin-3-yl acetic acid derivative, which is closely related to this compound. The acetic acid derivative is incorporated into the PNA backbone during solid-phase synthesis. The resulting pyridazine-modified PNAs have demonstrated the ability to form stable triplex structures with dsRNA, specifically targeting C-G base pairs. organic-chemistry.org This finding is significant for the development of therapeutic and diagnostic agents that can target specific RNA sequences with high precision.

The table below summarizes the key aspects of pyridazine-modified PNAs for dsRNA recognition.

| Feature | Description | Reference |

| Target | Cytosine-Guanine (C-G) interruptions in polypurine tracts of dsRNA | organic-chemistry.org |

| Modification | Incorporation of a pyridazine nucleobase into the PNA backbone | organic-chemistry.org |

| Mechanism | Formation of a PNA-RNA-PNA triplex structure | organic-chemistry.org |

| Significance | Potential for developing sequence-specific RNA-targeting therapeutics and diagnostics | organic-chemistry.org |

Catalytic Applications and Coordination Chemistry Contexts

The pyridazine ring, with its two adjacent nitrogen atoms, is an excellent ligand for coordinating with metal ions, forming a stable five-membered chelate ring. This coordination ability has led to the extensive use of pyridazine-based ligands in the development of organometallic complexes with diverse applications in catalysis, materials science, and bioinorganic chemistry.

Pyridazinyl ligands can act as either monodentate or bidentate ligands, depending on the substitution pattern and the nature of the metal center. In the case of this compound, the pyridazine nitrogen atoms and the nitrile nitrogen atom offer multiple potential coordination sites. The two adjacent nitrogen atoms of the pyridazine ring can chelate to a metal center, while the nitrile group can also coordinate, potentially leading to tridentate coordination.

The electronic properties of the pyridazine ring, being electron-deficient, influence the properties of the resulting metal complexes. This electron-withdrawing nature can affect the redox potential of the metal center and the reactivity of the coordinated ligands. The coordination of pyridazinyl ligands to transition metals such as copper, nickel, zinc, and cobalt has been studied, leading to the formation of complexes with varying geometries, including penta- and hexa-coordinated structures. sciforum.netias.ac.in

The versatility of pyridazine-based ligands allows for the synthesis of multimetallic complexes, where the pyridazine ring can bridge two or more metal centers. mdpi.com These multimetallic assemblies can exhibit interesting magnetic and electronic properties, with potential applications in molecular magnetism and catalysis.

Acetonitrile (CH3CN) is a polar aprotic solvent that is widely used in organic synthesis and catalysis. Its ability to dissolve a broad range of organic and inorganic compounds, coupled with its relatively low reactivity, makes it an ideal medium for many chemical reactions. Beyond its role as a solvent, acetonitrile can also act as a ligand, coordinating to metal centers and playing a crucial role in catalytic cycles.

In the context of catalysis, acetonitrile can influence the rate and selectivity of a reaction in several ways. As a coordinating solvent, it can stabilize catalytic intermediates, prevent catalyst deactivation, and modulate the electronic and steric properties of the catalyst. The coordination of acetonitrile to a metal center is typically reversible, allowing it to be displaced by other ligands or substrates during the catalytic cycle.

A notable example of the critical role of acetonitrile is in palladium-catalyzed polymerization reactions. In the cooligomerization of ethylene (B1197577) and methyl acrylate, the presence of acetonitrile has been shown to slow down the reaction rate and influence the chain walking process, ultimately affecting the structure of the resulting copolymer. mdpi.com This demonstrates that even trace amounts of acetonitrile can have a significant impact on the outcome of a catalytic reaction.

The table below highlights the dual role of acetonitrile in catalysis.

| Role | Description | Examples |

| Solvent | Provides a medium for the reaction, dissolving reactants and catalysts. | Widely used in various organic and organometallic reactions. |

| Ligand | Coordinates to the metal center, influencing the catalyst's activity and selectivity. | Pd-catalyzed polymerization, Ru-catalyzed reactions. mdpi.comresearchgate.net |

In rhodium(III) complexes, the exchange of coordinated solvent molecules, including acetonitrile, has been studied to understand the factors that govern their reactivity. The rate constants and activation parameters for solvent exchange provide insights into the mechanism of the exchange process, which can be either associative or dissociative. mdpi.comresearchgate.net

Studies on square-planar rhodium(I) complexes containing N-heterocyclic carbene (NHC) ligands have shown that acetonitrile is more labile than pyridine (B92270) and can coordinate to the metal center. The coordination of acetonitrile can influence the preferred geometry of the complex and the reactivity of other coordinated ligands. nih.gov For instance, in dirhodium complexes, the axial coordination of acetonitrile can affect the reactivity and selectivity in C-H insertion reactions. nih.gov

The dynamic nature of acetonitrile coordination and its exchange with other ligands is a key feature that makes it a versatile component in catalytic systems. Understanding these ligand exchange dynamics is crucial for the rational design of more efficient and selective catalysts.

The Critical Role of Acetonitrile as a Solvent and Ligand in Catalytic Cycles

Influence on Polymerization and Isomerization Processes in Palladium Catalysis

The specific influence of this compound on palladium-catalyzed polymerization and isomerization has not been extensively detailed in dedicated studies. However, its structural components—a pyridazine ring and a nitrile group—allow for informed predictions of its potential behavior based on the well-established roles of similar molecules in catalysis. The nitrogen atoms of the pyridazine ring and the nitrile moiety can act as ligands, coordinating to the palladium center and thereby modulating its electronic properties and steric environment.

The nature of the ligand is a critical factor in determining the outcome of palladium-catalyzed reactions. nih.govmdpi.com Electron-donating ligands can increase the electron density on the palladium atom, which can, in turn, affect the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination. The steric bulk of the ligand also plays a crucial role in controlling the selectivity of the reaction. nih.gov

Furthermore, related nitrile-containing compounds, such as acetonitrile, are known to have a significant impact when used as solvents or additives in palladium catalysis. Acetonitrile can act as a coordinating solvent, and its concentration can influence the selectivity between polymerization and isomerization pathways. It can hamper the coordination of monomers and suppress chain walking processes, thereby directing the reaction towards a specific outcome. researchgate.net

Given these principles, this compound could potentially serve as a bifunctional ligand. Its pyridazine nitrogens could provide a primary coordination site, while the nitrile group could offer a secondary interaction, potentially leading to unique selectivity in polymerization or isomerization reactions.

Table 1: Potential Roles of this compound Moieties in Palladium Catalysis

| Structural Feature | Potential Role in Catalysis | Consequence |

|---|---|---|

| Pyridazine Ring | Acts as an N,N'-bidentate or monodentate ligand. | Modulates electronic properties and steric hindrance at the Pd center, influencing catalyst activity and selectivity. nih.gov |

Medium for Earth-Abundant Metal Catalysis in Organic Transformations

The drive for sustainable chemistry has spurred significant research into replacing precious metal catalysts with those based on earth-abundant metals like iron and copper. acs.orgresearchgate.netdigitellinc.com In this context, nitrogen-containing organic molecules are crucial as ligands or reactants. While specific applications of this compound are emerging, the behavior of its close structural analogs provides strong evidence of its potential.

Iron-catalyzed reactions, for instance, have successfully utilized 2-pyridylacetonitrile (B1294559) (an isomer of the target compound) as a source for both cyanation and carbonylation in the synthesis of α-amino nitriles and tetrahydroisoquinolinones. rsc.org This demonstrates the ability of the pyridyl-acetonitrile scaffold to participate directly in bond-forming reactions under iron catalysis. Other studies have shown that iron can catalyze the dehydrogenative coupling of acetonitrile with heteroaromatic compounds, highlighting the reactivity of the C-H bonds adjacent to the nitrile group. nih.govsemanticscholar.orgmedsci.cn

In copper catalysis, acetonitrile is often used as a co-solvent or a "pseudo-ligand" that stabilizes the active Cu(I) species, particularly in click chemistry reactions. nih.gov The nitrile group and the nitrogen atoms of the pyridazine ring in this compound could similarly coordinate to copper centers, facilitating various organic transformations. rsc.orgbeilstein-journals.org The development of copper-catalyzed methods for dearomatization reactions further underscores the expanding utility of these accessible metals in complex synthesis. chemrxiv.org

Table 2: Examples of Acetonitrile and Pyridylacetonitrile in Earth-Abundant Metal Catalysis

| Catalyst Metal | Reactant/Ligand | Reaction Type | Role of Nitrile Compound | Ref. |

|---|---|---|---|---|

| Iron(III) | 2-Pyridylacetonitrile | α-Cyanation and Carbonylation | Nitrile source | rsc.org |

| Iron | Acetonitrile | Dehydrogenative Coupling | C-H activation substrate | nih.govsemanticscholar.org |

| Copper(I) | Acetonitrile | Azide-Alkyne Cycloaddition | Pseudo-ligand/Co-solvent | nih.gov |

Contributions to Novel Materials Development

The synthesis of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers, relies heavily on the design of organic ligands that can bridge metal centers to form extended, porous structures. nih.gov N-heterocyclic compounds are exceptional candidates for this purpose due to their well-defined coordination geometries.

While this compound has not been widely reported as a primary ligand in materials synthesis, its parent structure, pyridazine, and other diazines like pyrazine (B50134) and pyrimidine (B1678525), are established building blocks. Pyridazine-based ligands have been employed to synthesize multimetallic complexes and coordination polymers. researchgate.net Similarly, pyrimidine-containing ligands have been used to construct cationic MOFs designed for specific functions like anion capture. bohrium.com The dual functionality of ligands like pyrazine-2-carboxylate, which contains both ring nitrogens and carboxylate oxygens, imparts them with unique and reliable networking abilities in the formation of coordination polymers. nih.gov

This compound offers multiple coordination sites: the two nitrogen atoms of the pyridazine ring and the nitrogen atom of the nitrile group. This trifunctional nature makes it a highly promising candidate for the design of novel MOFs and coordination polymers. By coordinating to metal ions in different ways, it could give rise to frameworks with unique topologies, pore environments, and functional properties suitable for applications in gas storage, separation, and catalysis. rsc.orgnih.gov Furthermore, pyridazine derivatives have been identified as scaffolds for novel therapeutic agents, indicating their relevance in the development of advanced biomaterials. nih.govgoogle.com

Table 3: N-Heterocyclic Ligands in the Synthesis of Coordination Materials

| Ligand Type | Example Compound | Resulting Material | Ref. |

|---|---|---|---|

| Pyridazine-based | bis-(2-pyridyl)pyridazine | Multimetallic complexes | researchgate.net |

| Pyrazine-based | Pyrazine-2-carboxylate | Coordination polymers | nih.gov |

| Pyrimidine-based | Pyrimidyl-functionalized linkers | Cationic Metal-Organic Frameworks (MOFs) | bohrium.com |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| 2-pyridylacetonitrile |

| Diazoacetonitrile |

| bis-(2-pyridyl)pyridazine |

| Pyrazine-2-carboxylate |

Q & A

Q. What are the common synthetic routes for preparing 2-(pyridazin-3-yl)acetonitrile and its derivatives?

- Methodological Answer : A widely used approach involves nucleophilic substitution or condensation reactions. For example, this compound derivatives are synthesized via reactions of chloropyridazine precursors with active methylene nitriles (e.g., phenylacetonitrile) under basic conditions. Reaction optimization often includes temperature control (e.g., reflux in ethanol or acetonitrile) and catalysts like piperidine or triphenylphosphine . Characterization typically employs -NMR, IR spectroscopy, and elemental analysis to confirm structure and purity .

Q. How can researchers safely handle this compound given its toxicity profile?